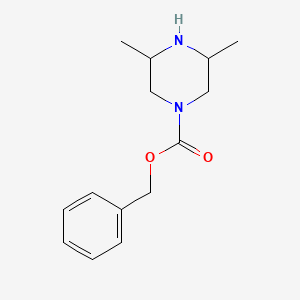

Benzyl 3,5-dimethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 3,5-dimethylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3,5-dimethylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDSFNOXAYIVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 3,5-dimethylpiperazine-1-carboxylate (BDPC) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of BDPC, focusing on its mechanisms, effects, and applications in various fields, particularly in medicinal chemistry and pharmacology.

BDPC is characterized by the molecular formula and a molecular weight of 248.33 g/mol. Its structure includes a piperazine ring substituted with benzyl and two methyl groups, which contribute to its unique biological properties.

BDPC's biological activity is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Research indicates that it may modulate neurotransmission pathways relevant to conditions such as depression, anxiety, and schizophrenia. The compound's ability to bind to specific receptors alters their activity, leading to diverse biological effects .

Biological Activities

-

Neurotransmission Modulation

- BDPC has been studied for its effects on neurotransmission, particularly in relation to psychiatric disorders. Its interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders.

-

Antitumor Activity

- Preliminary studies have shown that compounds related to BDPC exhibit antiproliferative effects against various cancer cell lines. For example, related piperazine derivatives have demonstrated significant cytotoxicity against MIA PaCa-2 pancreatic cancer cells by disrupting autophagic flux and inhibiting mTORC1 activity .

-

Autophagy Modulation

- BDPC has been linked to modulation of autophagy pathways, which are critical for cellular homeostasis and survival under stress conditions such as nutrient deprivation. This property may enhance its efficacy as an anticancer agent by selectively targeting tumor cells that rely on autophagy for survival .

Table 1: Summary of Biological Activities of BDPC Analogues

Case Study: Antitumor Effects of Piperazine Derivatives

In a study evaluating the antitumor activity of piperazine derivatives, compounds structurally related to BDPC were administered to mice with Ehrlich ascites carcinoma (EAC). The results indicated a significant reduction in tumor volume and improved survival rates among treated mice compared to controls. The study highlighted the role of these compounds in inducing apoptosis and altering cell cycle dynamics .

Scientific Research Applications

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate is a piperazine derivative with a unique structure characterized by a piperazine ring, a benzyl substituent, and two methyl groups. It has a molecular formula of C12H16N2O2 and a molecular weight of approximately 248.32 g/mol. This compound is explored in various contexts for its biological activity and potential applications in scientific research.

Scientific Research Applications

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate is used in various scientific research applications:

- Chemistry It serves as an intermediate in synthesizing various organic compounds.

- Biology It is used to study biological pathways and enzyme interactions.

- Medicine It is used in research on potential therapeutic effects and drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

Biological Activities

The biological activity of cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate has been explored in various contexts:

- Binding Affinity Studies indicate that this compound exhibits binding affinity to several biological targets, including neurotransmitter receptors, which is crucial for understanding its potential use in treating neurological disorders.

- Antimicrobial Activity Preliminary screening has demonstrated antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antibiotics.

- Anti-inflammatory Effects Some studies have indicated that piperazine derivatives can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory therapies.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation Interaction with various receptors may lead to altered signaling pathways associated with pain perception and inflammation.

- Enzyme Inhibition Potential inhibition of enzymes involved in inflammatory processes has been suggested but requires further validation.

Case Studies and Research Findings

- Neuropharmacology Studies In vitro studies have shown that this compound can modulate dopamine receptor activity, which is significant for conditions like schizophrenia and Parkinson's disease, supporting its potential as a therapeutic agent in neuropsychiatric disorders.

- Antimicrobial Testing A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibits moderate antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined to be effective against Staphylococcus aureus and Escherichia coli.

- Inflammatory Response Modulation Research has indicated that this compound can downregulate pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), suggesting a role in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.